molecular formula C11H15NO2 B12844276 Methyl 4-(phenylamino)butanoate

Methyl 4-(phenylamino)butanoate

Cat. No.: B12844276
M. Wt: 193.24 g/mol
InChI Key: AKLLCCKTVZPGBX-UHFFFAOYSA-N
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Description

Methyl 4-(phenylamino)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(phenylamino)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol . . These reactions typically require controlled temperatures and specific reagents to ensure high yields and purity.

Industrial Production Methods

Industrial production of esters like this compound often involves large-scale Fischer esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

    Reduction: Yields primary alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(phenylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(phenylamino)butanoate involves its interaction with specific molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol . The phenylamino group can also participate in various biochemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(phenylamino)butanoate is unique due to the presence of the phenylamino group, which imparts distinct chemical and physical properties. This group allows for specific interactions and reactions that are not possible with simpler esters like methyl butanoate or ethyl acetate .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-anilinobutanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3

InChI Key

AKLLCCKTVZPGBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC1=CC=CC=C1

Origin of Product

United States

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